N-[2-(phenylthio)ethyl]propanamide
Description
N-[2-(Phenylthio)ethyl]propanamide is a propanamide derivative featuring a 2-(phenylthio)ethyl substituent. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for related thioether-containing amides .
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVLKJASFKMYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Impact of Thioether vs. Thioamide Groups
The phenylthioethyl group in the target compound differs from thioamide-containing analogs (e.g., 2-(4-Methoxybenzenethio)propanamide). Thioamides (C=S) exhibit stronger hydrogen-bonding capacity but reduced stability under physiological conditions compared to thioethers (C-S-C).
Role of Aromatic Substituents
- Benzylphenyl vs. In contrast, the phenylthio group balances lipophilicity with polarizability due to sulfur’s lone pairs .
- Thiophene Integration : The addition of a thiophene ring (e.g., in 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide) introduces π-π stacking capabilities, which may improve binding to aromatic residues in enzymes or receptors .
Pharmacological Potency vs. Opioid Analogs
Fentanyl derivatives (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) demonstrate significantly higher analgesic potency due to their piperidine core and fluorophenyl groups, which optimize opioid receptor binding. The target compound lacks these features, suggesting distinct therapeutic applications outside opioid pathways .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Chlorophenyl or fluorophenyl substitutions in analogs enhance resistance to oxidative metabolism, whereas the phenylthio group may undergo sulfoxidation, necessitating structural optimization for prolonged activity .
Q & A
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Methodological Answer : Synthesize a library of analogs with variations in the phenylthio group (e.g., 4-F, 4-OCH3) and propanamide chain length. Test in vitro against cancer cell lines (MCF-7, HeLa) using MTT assays. Correlate substituent electronic properties (Hammett σ values) with cytotoxicity (IC50) to identify pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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